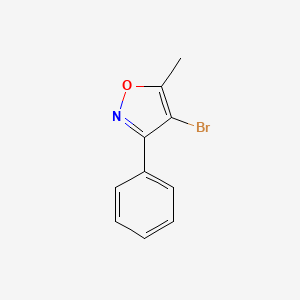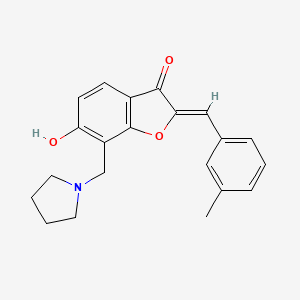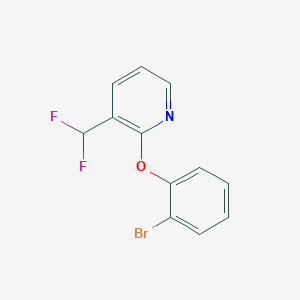
2-(2-Bromophenoxy)-3-(difluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromophenoxy)-3-(difluoromethyl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromophenoxy)-3-(difluoromethyl)pyridine involves the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of PKB/Akt by binding to its active site, thereby preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways involved in cell proliferation and survival. Similarly, it has been found to inhibit the activity of GSK-3β, which is involved in the regulation of glucose metabolism and cell signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-Bromophenoxy)-3-(difluoromethyl)pyridine have been extensively studied. It has been found to have anti-inflammatory and anti-cancer properties, which have been attributed to its ability to inhibit various enzymes and signaling pathways. In addition, it has been reported to have neuroprotective effects, which have been attributed to its ability to modulate the activity of various neurotransmitters and receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(2-Bromophenoxy)-3-(difluoromethyl)pyridine is its ability to inhibit various enzymes and signaling pathways, which makes it a valuable tool for studying the role of these pathways in various biological processes. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(2-Bromophenoxy)-3-(difluoromethyl)pyridine. One area of research is the development of more efficient synthesis methods that can yield the desired compound in higher yields and purity. Another area of research is the identification of new targets for this compound, which may lead to the development of new therapeutic agents for various diseases. Furthermore, the potential toxicity of this compound needs to be further investigated to ensure its safe use in various experiments.
Métodos De Síntesis
2-(2-Bromophenoxy)-3-(difluoromethyl)pyridine can be synthesized through a multi-step process involving the reaction of 2-bromophenol with 3,3-difluoropropene in the presence of a base, followed by the reaction with 2-chloropyridine in the presence of a palladium catalyst. This method has been reported to yield the desired compound in good yields and high purity.
Aplicaciones Científicas De Investigación
2-(2-Bromophenoxy)-3-(difluoromethyl)pyridine has been found to have potential applications in various scientific research fields. It has been reported to exhibit inhibitory activity against several enzymes, including protein kinase B (PKB/Akt), which is involved in cell proliferation and survival, and glycogen synthase kinase 3β (GSK-3β), which is involved in the regulation of glucose metabolism and cell signaling. This compound has also been found to have anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
2-(2-bromophenoxy)-3-(difluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF2NO/c13-9-5-1-2-6-10(9)17-12-8(11(14)15)4-3-7-16-12/h1-7,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZMMUTYKIPKKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=CC=N2)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenoxy)-3-(difluoromethyl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-aminophenyl)-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2544650.png)


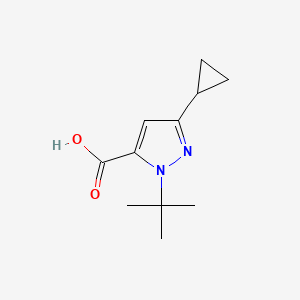
![N-(3,4-dimethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2544658.png)
![2-amino-N-[(2-fluorophenyl)methyl]-N-methylbutanamide](/img/structure/B2544659.png)
![2-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2544662.png)
![N1-(4-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2544663.png)
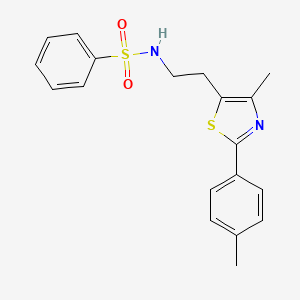
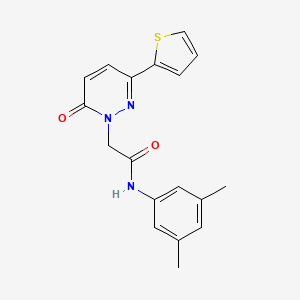
![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2544666.png)
